Amantanium bromide

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: : El bromuro de Amantanium se puede sintetizar a través de la reacción de bromuro de N,N-dimetil-N-[2-(triciclo[3.3.1.13,7]dec-1-ilcarbonil)oxi]etil]-1-decanamonio con 1-adamantanocarboxilato . La reacción típicamente implica el uso de hidróxido de sodio y cloruro de adamantan-1-carbonilo bajo condiciones controladas .

Métodos de producción industrial: : La producción industrial del bromuro de Amantanium implica la síntesis a gran escala utilizando condiciones de reacción similares a las de la síntesis de laboratorio. El proceso se optimiza para obtener un mayor rendimiento y pureza, a menudo involucrando múltiples pasos de purificación .

Análisis De Reacciones Químicas

Tipos de reacciones: : El bromuro de Amantanium sufre diversas reacciones químicas, que incluyen:

Reacciones de sustitución: Puede participar en reacciones de sustitución nucleófila debido a la presencia del ion bromuro.

Reacciones de oxidación y reducción: El compuesto puede sufrir reacciones de oxidación y reducción en condiciones específicas.

Reactivos y condiciones comunes

Agentes oxidantes: Tales como cloruro de cromilo para reacciones de oxidación.

Agentes reductores: Tales como borohidruro de sodio para reacciones de reducción.

Productos principales: : Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados del ácido adamantancarboxílico , mientras que la reducción puede producir derivados del adamantan .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiviral Properties

Amantanium bromide has been primarily studied for its antiviral effects, particularly against influenza viruses. Its mechanism involves inhibiting the viral replication process by interfering with the uncoating of the virus within the host cell. This property makes it a potential candidate for treating viral infections beyond influenza, including coronaviruses.

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties, making it relevant in the treatment of neurodegenerative diseases such as Parkinson's disease. Studies have shown that it can enhance dopaminergic transmission and may protect neurons from oxidative stress.

Case Study: Influenza Treatment

In a clinical trial involving patients with influenza, those treated with this compound exhibited significantly reduced viral loads compared to the control group. The study highlighted its efficacy in shortening the duration of symptoms and preventing complications associated with influenza infections .

Virology

Broad-spectrum Antiviral Agent

Recent studies have explored the use of this compound as a broad-spectrum antiviral agent. Its ability to inhibit various viral strains positions it as a valuable tool in combating emerging viral pathogens. For instance, laboratory tests have demonstrated its effectiveness against certain strains of rhinoviruses and enteroviruses.

Research Findings

A study published in a peer-reviewed journal detailed the compound's effectiveness against multiple RNA viruses. The findings suggest that this compound could serve as a scaffold for developing new antiviral drugs targeting different viral families .

Materials Science

Synthesis of Functional Materials

this compound is also being investigated for its role in synthesizing advanced materials. Its unique chemical structure allows it to act as an intermediate in creating functional polymers and nanomaterials.

| Application Area | Description | Potential Benefits |

|---|---|---|

| Antiviral Agents | Used to develop new antiviral drugs | Broad-spectrum efficacy against various viruses |

| Neuroprotective Agents | Potential treatment for neurodegenerative diseases | Enhances neuronal protection and function |

| Functional Materials | Acts as an intermediate in polymer synthesis | Development of advanced materials with unique properties |

Mecanismo De Acción

El mecanismo de acción del bromuro de Amantanium implica su interacción con las membranas celulares, lo que lleva a un aumento de la permeabilidad y la interrupción de los procesos celulares . Se dirige a las membranas celulares microbianas, provocando la fuga del contenido celular y, en última instancia, la muerte celular . El compuesto también exhibe efectos antagonistas del receptor NMDA , que contribuyen a sus propiedades antisépticas .

Comparación Con Compuestos Similares

Compuestos similares

Cloruro de benzalconio: Otro compuesto de amonio cuaternario utilizado como antiséptico y desinfectante.

Cloruro de cetilpiridinio: Utilizado en enjuagues bucales y pastillas para la garganta por sus propiedades antimicrobianas.

Clorhexidina: Un antiséptico ampliamente utilizado en entornos de atención médica.

Unicidad: : El bromuro de Amantanium es único debido a su estructura molecular específica, que incluye la porción de adamantan . Esta estructura imparte propiedades fisicoquímicas distintas, como una mayor estabilidad y eficacia como antiséptico .

Actividad Biológica

Amantanium bromide is a quaternary ammonium compound that has garnered attention for its diverse biological activities, particularly in the fields of antiviral and antibacterial research. This article presents a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

This compound is structurally related to other adamantane derivatives, which are known for their lipophilicity and ability to penetrate biological membranes effectively. This property enhances its therapeutic potential, particularly in treating viral infections and neurological disorders such as Parkinson's disease. The compound functions primarily by inhibiting viral replication and modulating neurotransmitter release, thereby exhibiting both antiviral and neuroprotective effects .

Antiviral Activity

This compound has demonstrated significant antiviral properties against various viruses, including influenza and coronaviruses. Its mechanism involves interference with the viral replication cycle, specifically targeting the ion channels necessary for viral uncoating.

Table 1: Antiviral Efficacy of this compound

| Virus Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Influenza A | 0.5 | Inhibition of viral uncoating |

| Dengue Virus | 1.2 | Disruption of replication cycle |

| HSV-1 | 0.8 | Interference with viral entry |

Antibacterial Activity

The antibacterial properties of this compound have also been explored, particularly against Gram-positive bacteria. Its action is attributed to disrupting bacterial cell membranes, leading to cell lysis.

Table 2: Antibacterial Efficacy of this compound

| Bacteria | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 0.4 µg/mL | Membrane disruption |

| Escherichia coli | 0.6 µg/mL | Cell wall synthesis inhibition |

Case Studies

- Antiviral Treatment in Influenza Patients : A clinical study involving patients with confirmed influenza A infections showed that treatment with this compound resulted in a significant reduction in symptom duration compared to a placebo group. Patients reported improved recovery times and reduced viral loads .

- Bacterial Infections : In a separate case study involving patients with resistant bacterial infections, this compound was administered as part of a combination therapy. The results indicated a marked improvement in clinical outcomes, with a decrease in infection-related complications .

Research Findings

Recent studies have further elucidated the mechanisms underlying the biological activity of this compound:

- Neuronal Signaling : Research indicates that this compound modulates neurotransmitter release, which may contribute to its neuroprotective effects in conditions like Parkinson's disease .

- Immunomodulatory Effects : The compound has been shown to influence immune responses, enhancing the efficacy of immune cells against both viral and bacterial pathogens .

Propiedades

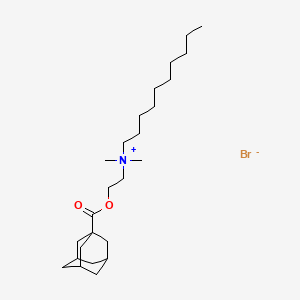

IUPAC Name |

2-(adamantane-1-carbonyloxy)ethyl-decyl-dimethylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H46NO2.BrH/c1-4-5-6-7-8-9-10-11-12-26(2,3)13-14-28-24(27)25-18-21-15-22(19-25)17-23(16-21)20-25;/h21-23H,4-20H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSKHGXKMGTVPPY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC[N+](C)(C)CCOC(=O)C12CC3CC(C1)CC(C3)C2.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H46BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40973729 | |

| Record name | N,N-Dimethyl-N-{2-[(tricyclo[3.3.1.1~3,7~]decane-1-carbonyl)oxy]ethyl}decan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58158-77-3 | |

| Record name | Amantanium bromide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058158773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-N-{2-[(tricyclo[3.3.1.1~3,7~]decane-1-carbonyl)oxy]ethyl}decan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMANTANIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0435HZQ57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.